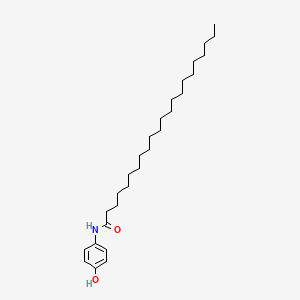

N-(4-Hydroxyphenyl)docosanamide

Overview

Description

Scientific Research Applications

Anticancer Activities

N-(4-Hydroxyphenyl)docosanamide, also known by its other name Fenretinide (4HPR), has been studied for its anticancer properties. Research has shown that 4HPR, when administered intracavitarily, significantly increased the survival time of mice treated for human ovarian carcinoma, suggesting its potential as an active agent against epithelial ovarian tumors (Formelli & Cleris, 1993). Furthermore, 4HPR has demonstrated chemopreventive efficacy against breast cancer in rats, making it a superior agent for breast cancer prevention due to its lower toxicity compared to other compounds (Moon et al., 1979).

Treatment Enhancement with Other Agents

Studies have explored the use of 4HPR in combination with other treatments. For example, combining 4HPR with adriamycin showed an enhanced efficacy in the treatment of bladder cancer in a rat model, where the combination led to a higher rate of apoptosis in tumor cells (Qian et al., 2006). Similarly, combining 4HPR with polymeric micelles for tumor targeting in mice significantly delayed tumor growth without causing body weight loss, demonstrating an improved in vivo antitumor efficacy of 4HPR (Okuda et al., 2009).

Mechanisms and Effects on Cellular Processes

Research into the mechanisms of action and effects of 4HPR on cellular processes has shown its impact on apoptosis and cell proliferation. For instance, 4HPR was found to promote apoptosis in dermal fibroblasts of hypertrophic scar tissue in rabbits, potentially offering a treatment avenue for scar tissue management (Ying, 2013). Additionally, a comparison between 4HPR and its nonhydrolyzable analog 4-HBR in treating mammary carcinogenesis highlighted that both compounds decreased tumor volumes significantly, suggesting a direct action rather than through conversion to retinoic acid (Abou-Issa et al., 2001).

properties

IUPAC Name |

N-(4-hydroxyphenyl)docosanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)29-26-22-24-27(30)25-23-26/h22-25,30H,2-21H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENKUUIDYXGHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598927 | |

| Record name | N-(4-Hydroxyphenyl)docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxyphenyl)docosanamide | |

CAS RN |

171006-04-5 | |

| Record name | N-(4-Hydroxyphenyl)docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

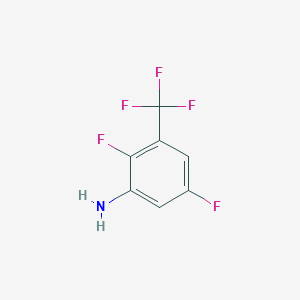

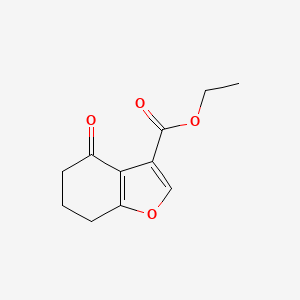

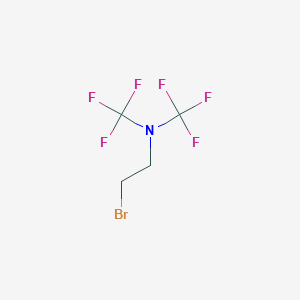

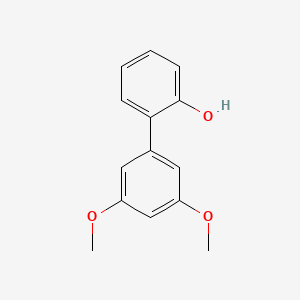

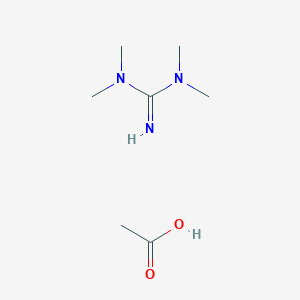

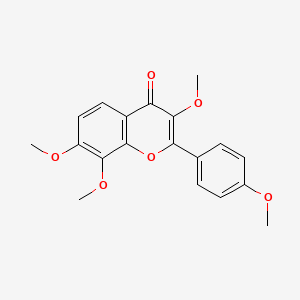

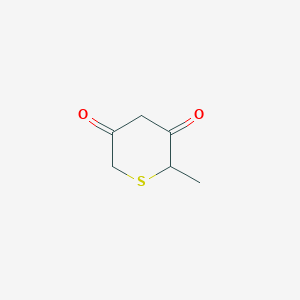

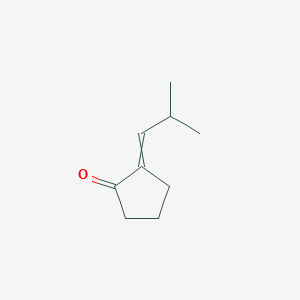

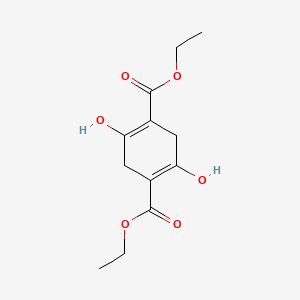

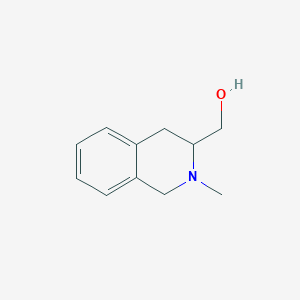

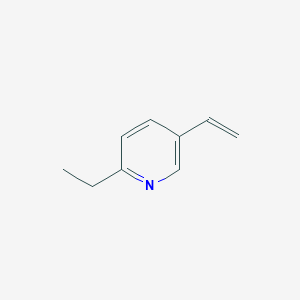

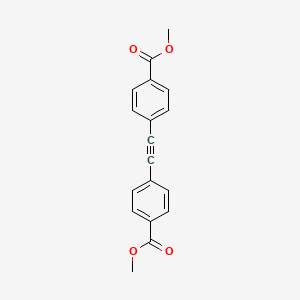

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.